molecular formula C8H8ClF3N2O2 B2768579 [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2411240-62-3

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2768579
CAS No.: 2411240-62-3
M. Wt: 256.61
InChI Key: IPCQEKVWBNRDHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by reduction and amination steps . One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride: can be compared with other similar compounds such as:

  • [2-Nitro-4-(trifluoromethyl)phenyl]methanamine
  • [2-Nitro-6-(trifluoromethyl)phenyl]methanamine
  • [2-Nitro-5-(trifluoromethyl)phenyl]ethanamine

These compounds share similar structural features but differ in the position of the trifluoromethyl group or the length of the carbon chain. The unique positioning of the trifluoromethyl group in This compound contributes to its distinct chemical and biological properties .

Biological Activity

[2-Nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C8H8ClF3N2O2C_8H_8ClF_3N_2O_2 and a molecular weight of approximately 232.6 g/mol. Its structure features a nitro group and a trifluoromethyl group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, allowing better interaction with cell membranes and receptors, potentially leading to altered signaling pathways.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains. ,
AntiviralShows promise in inhibiting viral replication in vitro. ,
CytotoxicityInduces apoptosis in certain cancer cell lines. ,
Anti-inflammatoryReduces inflammatory markers in cellular models.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating effective antibacterial activity.
  • Antiviral Properties :
    In vitro assays revealed that this compound effectively reduced viral titers in infected cell cultures, suggesting potential as an antiviral agent.
  • Cytotoxic Effects :
    Research involving various cancer cell lines showed that the compound could induce apoptosis, with IC50 values indicating potent cytotoxic effects at low concentrations.

Structure-Activity Relationship (SAR)

The presence of the nitro and trifluoromethyl groups significantly influences the biological activity of the compound. Variations in these substituents have been shown to alter potency and selectivity towards different biological targets.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Specific Pathways : It was found to inhibit pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.
  • Synergistic Effects : When combined with other therapeutic agents, the compound exhibited enhanced efficacy, suggesting potential for combination therapies.

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTALTMTWYANNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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